N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core fused with a 1,3,4-thiadiazole moiety. The structure includes a 3-chlorophenyl group at the 4-position of the triazole ring and a 2-(trifluoromethyl)benzamide substituent linked via a methyl group. The thioether bridge (-S-CH2-) connects the triazole to a 2-oxoethyl chain bearing a 5-methyl-1,3,4-thiadiazol-2-ylamino group. Such hybrid architectures are designed to exploit the bioactivity of both triazoles (antimicrobial, anticancer) and thiadiazoles (enzyme inhibition, fungicidal properties) .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N7O2S2/c1-12-29-31-20(37-12)28-18(34)11-36-21-32-30-17(33(21)14-6-4-5-13(23)9-14)10-27-19(35)15-7-2-3-8-16(15)22(24,25)26/h2-9H,10-11H2,1H3,(H,27,35)(H,28,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZWGIVKEYKDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex synthetic molecule that incorporates several pharmacologically relevant moieties. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties based on available literature.
Structural Overview
The compound features:
- Thiadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Triazole ring : Associated with various therapeutic applications due to its ability to inhibit fungal growth and other biological functions.
- Chlorophenyl and trifluoromethyl groups : These substituents can enhance lipophilicity and bioactivity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds with the thiadiazole scaffold demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were notably lower than standard antibiotics like ampicillin .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has been highlighted in various studies:
- Thiadiazole compounds have shown mechanisms similar to acyclovir, inhibiting DNA synthesis in viral pathogens .
- Specific derivatives have been tested against viruses such as herpes simplex virus (HSV), with promising results indicating a reduction in viral load.
Anticancer Properties
The anticancer activity of the compound appears linked to its ability to induce apoptosis in cancer cells:
- Compounds containing the triazole ring have been noted for their cytotoxic effects against multiple cancer cell lines .
- Studies indicate that modifications at the thiadiazole position can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Study 1: Antimicrobial Screening
A recent study evaluated a series of 1,3,4-thiadiazole derivatives for their antibacterial efficacy:
- The p-chlorophenyl derivative exhibited notable activity against Staphylococcus aureus with an MIC value of 62.5 μg/mL .
- The study concluded that structural modifications significantly affect biological activity.
Study 2: Antiviral Mechanism Investigation
Another investigation focused on the mechanism of action for thiadiazole derivatives against viral infections:
Scientific Research Applications
Pharmacological Properties
The compound features several functional groups that contribute to its pharmacological activities. The presence of the 1,3,4-thiadiazole moiety is particularly significant as it has been associated with a wide range of biological activities:
- Anticancer Activity : Compounds containing 1,3,4-thiadiazole have demonstrated promising anticancer properties. Research indicates that derivatives exhibit selective cytotoxicity against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) cells. For instance, compounds synthesized from this scaffold have shown IC50 values in the low micromolar range, indicating strong antiproliferative effects .
- Antimicrobial Properties : The thiadiazole derivatives also exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : The triazole ring present in the compound is known for its anti-inflammatory properties. Research has highlighted that similar compounds can modulate inflammatory pathways effectively .
Case Studies and Research Findings
Several studies provide insights into the efficacy of compounds related to N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide:
Comparison with Similar Compounds
N-[3-(3-Chlorophenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h, )
- Core : 1,3,4-Thiadiazole with a 3-chlorophenyl substituent.
- Key Differences: Lacks the triazole ring and trifluoromethyl benzamide. Instead, it features a dimethylamino-acryloyl group at position 3.
- Bioactivity data are unspecified, but related thiadiazoles exhibit fungicidal activity .
N-[5-(5-Acetyl-6-Methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, )
- Core : 1,3,4-Thiadiazole with a phenyl group.
- Key Differences : Contains a pyridinyl-acetyl substituent instead of the triazole-methyl-trifluoromethyl benzamide chain.
- Implications : The pyridine ring may enhance metal coordination in biological targets, but the lack of a triazole-thioether linker likely alters membrane permeability compared to the target compound .
Hybrid Triazole-Thiadiazole Derivatives
S-Alkylated 1,2,4-Triazoles ()
- Example: (2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones (10–15).
- Key Differences : Sulfonyl and fluorophenyl groups dominate the structure, unlike the target’s chlorophenyl and trifluoromethyl benzamide.
Anticancer Thiadiazole-Thiazole Derivatives ()
- Example : 7b (IC50 = 1.61 ± 1.92 µg/mL against HepG-2).
- Core : Thiadiazole-thiazole hybrid.
- Key Differences : Hydrazide and acetylated side chains replace the triazole and benzamide groups.
- Implications : The target’s triazole-methyl linker may offer superior conformational rigidity, enhancing binding specificity compared to flexible hydrazide derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Trifluoromethyl vs. Benzamide: The CF3 group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated benzamides .
- Thioether Linker : Enhances lipophilicity over sulfonyl or ester linkers, improving cell membrane permeation .
- Triazole-Thiadiazole Synergy : Dual heterocycles may target multiple enzymes (e.g., kinase inhibition via triazole, thiadiazole-mediated DNA intercalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
